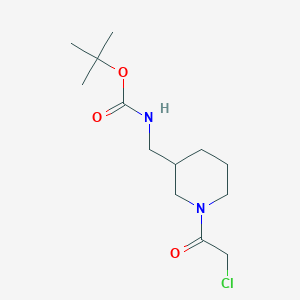

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYWOEZSVPWIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps One common method starts with the preparation of the piperidine intermediate, which is then functionalized with a 2-chloroacetyl group

Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Functionalization with 2-Chloroacetyl Group: The piperidine intermediate is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to introduce the 2-chloroacetyl group.

Introduction of tert-Butyl Carbamate Group: The final step involves the reaction of the functionalized piperidine with tert-butyl chloroformate in the presence of a base to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Hydrolysis Products: The hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.

Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the piperidine ring.

Scientific Research Applications

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary but often include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

tert-Butyl (1-(2-Cyanoacetyl)piperidin-3-yl)carbamate (Compound 43)

Structure: Replaces the 2-chloroacetyl group with a 2-cyanoacetyl moiety . Synthesis: Prepared via DCC-mediated coupling of cyanoacetic acid with tert-butyl piperidin-3-yl-carbamate in dry DCM at 0°C under N₂ . Key Differences:

- Reactivity: The cyano group (-CN) is electron-withdrawing but lacks the leaving-group capability of chloroacetyl (-Cl), reducing suitability for nucleophilic substitution.

- Applications : Likely used in nitrile-based transformations (e.g., hydrolysis to amides) rather than alkylation.

tert-Butyl (1-(2-Chloronicotinoyl)piperidin-4-yl)(methyl)carbamate

Structure: Features a 2-chloropyridine-3-carbonyl (chloronicotinoyl) group instead of 2-chloroacetyl, with the carbamate at the 4-position of piperidine . Key Differences:

tert-Butyl (6-Methylpiperidin-3-yl)carbamate and Other Piperidine Derivatives

Structures : Variants include methyl groups at the 2-, 4-, or 6-positions of piperidine (e.g., tert-butyl (6-methylpiperidin-3-yl)carbamate) .

Key Differences :

- Basicity : Substituent positions influence the pKa of the piperidine nitrogen, affecting protonation states under physiological conditions.

- Applications: Simpler analogs may serve as building blocks for non-covalently acting drugs or as intermediates in peptide mimetics .

tert-Butyl (1-(But-3-yn-1-yl)piperidin-3-yl)carbamate

Structure : Contains a terminal alkyne (but-3-yn-1-yl) substituent on the piperidine ring .

Key Differences :

- Reactivity : The alkyne enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or material science applications.

- Functionalization : Unlike the chloroacetyl group, the alkyne supports modular derivatization rather than electrophilic substitution.

Research Findings and Implications

- Reactivity: The 2-chloroacetyl group in the target compound offers superior leaving-group ability compared to cyano or alkyne substituents, making it ideal for covalent drug design .

- Biological Interactions : Chloropyridine derivatives (e.g., ) exhibit enhanced target engagement in kinase inhibition due to aromatic interactions, whereas chloroacetyl derivatives may favor irreversible binding via alkylation .

- Synthetic Flexibility : Alkyne-containing analogs () enable modular synthesis but lack the electrophilic reactivity critical for covalent inhibitor development .

Biological Activity

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 290.79 g/mol. It is synthesized through a multi-step process involving organic solvents and bases, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, which may inhibit their function. Additionally, the carbamate group contributes to the compound's stability and reactivity, enhancing its potential as a pharmacological agent.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antiproliferative Activity : Similar compounds have demonstrated significant antiproliferative effects in cancer cell lines. For instance, derivatives of piperidine have shown IC50 values in the nanomolar range against various cancer types .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

- Cancer Cell Line Studies : In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). These studies typically measure cell viability using assays like MTT or xCELLigence .

- Mechanistic Insights : Computational docking studies suggest that similar compounds target the colchicine binding site on tubulin, leading to disrupted microtubule dynamics and subsequent cell cycle arrest in the G2/M phase . This mechanism underlines their potential as chemotherapeutic agents.

- Biochemical Assays : In biochemical assays, the compound has been evaluated for its effects on apoptosis induction and cell cycle modulation. For example, compounds with similar structures have been shown to induce mitotic catastrophe in cancer cells, a hallmark of effective anticancer agents .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| tert-Butyl methyl(piperidin-4-yl)methyl)carbamate | Structure | 52 (MCF-7) | Antiproliferative |

| tert-Butyl methyl(piperidin-3-yl)carbamate | Structure | 74 (MDA-MB-231) | Antiproliferative |

Note: The IC50 values represent the concentration required to inhibit cell growth by 50%, indicating the potency of these compounds against specific cancer cell lines.

Q & A

Q. What are the key steps and considerations for synthesizing tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, tert-butyl carbamate intermediates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane, followed by chloroacetylation using 2-chloroacetyl chloride. Critical parameters include maintaining anhydrous conditions, controlling reaction temperatures (e.g., room temperature for Boc protection), and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of amine to Boc anhydride). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .

Q. How can researchers ensure purity during synthesis?

Purity is ensured through iterative analytical techniques:

- Thin-layer chromatography (TLC) for real-time reaction monitoring.

- Column chromatography with gradient elution (e.g., 0–50% ethyl acetate in hexane) to isolate the target compound.

- Mass spectrometry (MS) to confirm molecular ion peaks (e.g., ESI+ m/z 386 [M+H]+ for intermediates) .

- Nuclear magnetic resonance (NMR) for structural validation (e.g., characteristic tert-butyl proton signals at ~1.4 ppm) .

Q. What solvents and bases are optimal for Boc protection reactions?

THF and dichloromethane are common solvents due to their inertness and solubility properties. NaHCO₃ or triethylamine (TEA) are preferred bases for neutralizing HCl byproducts during Boc protection. For example, NaHCO₃ (3 equiv) in THF effectively facilitates Boc-group introduction in stepwise syntheses .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

Discrepancies between NMR, MS, or X-ray data require cross-validation:

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles. SHELX programs are robust for high-resolution data, even with twinned crystals .

- 2D NMR techniques (e.g., HSQC, HMBC) to assign quaternary carbons and verify piperidine ring conformations.

- High-resolution MS (HRMS) for exact mass determination (e.g., deviation < 2 ppm) .

Q. What advanced methods optimize reaction yields in challenging steps (e.g., chloroacetylation)?

Low yields in chloroacetylation may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Temperature control : Slow addition of 2-chloroacetyl chloride at 0°C to minimize exothermic side reactions.

- Catalyst screening : Pd(PPh₃)₂Cl₂ or CuI for coupling steps (e.g., Sonogashira reactions in tert-butyl carbamate derivatives) .

- Solvent optimization : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reactivity in cyclization steps .

Q. How can stability and degradation pathways be studied under experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), or acidic/basic conditions (e.g., HCl/MeOH) to identify degradation products.

- HPLC-MS analysis : Use C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV/Vis detection (210–254 nm) to monitor stability. LC-MS identifies hydrolyzed or oxidized by-products (e.g., tert-butyl group removal under acidic conditions) .

- Differential scanning calorimetry (DSC) to assess thermal stability and melting points .

Q. What computational tools predict reactivity or regioselectivity in derivatization?

- Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine ring.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., chloroacetyl group placement for covalent inhibition) .

Troubleshooting & Methodological Challenges

Q. How to address low yields in column chromatography purification?

- Gradient optimization : Adjust ethyl acetate/hexane ratios (e.g., 10–30% stepwise) to improve separation.

- Silica gel pretreatment : Activate silica at 120°C for 2 hours to enhance adsorption efficiency.

- Alternative eluents : Use dichloromethane/methanol (95:5) for polar intermediates .

Q. Why does tert-butyl carbamate deprotection occur unexpectedly during reactions?

The Boc group is labile under acidic conditions (e.g., TFA, HCl). If deprotection occurs prematurely:

- Neutralize acidic byproducts : Add excess NaHCO₃ during reactions.

- Switch protecting groups : Use Fmoc (base-labile) or Alloc (palladium-catalyzed removal) for acid-sensitive steps .

Q. How to validate synthetic intermediates with conflicting spectral data?

Cross-reference synthetic routes with patent literature (e.g., European Patent applications EP123456) to confirm stepwise intermediates. Use LC-MS/MS for trace impurity profiling (<0.1% detection limit) and compare retention times with authentic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.